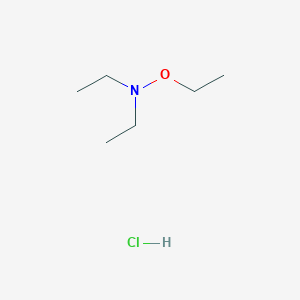

Diethylethoxyammonium chloride

Description

Contextualization within Amine Chemistry Research

2-(Diethylamino)ethanol (B1670525), the precursor to its hydrochloride salt, is classified as a tertiary amino compound and a primary alcohol. nih.gov This dual functionality is central to its chemical reactivity. As an amine, it is a chemical base that reacts exothermically with acids to form salts, such as the hydrochloride, and water. atamanchemicals.comnoaa.gov This basicity also makes it incompatible with substances like isocyanates, halogenated organics, and peroxides. noaa.gov

The synthesis of 2-(Diethylamino)ethanol is typically achieved through the reaction of diethylamine (B46881) with ethylene (B1197577) oxide or by the nucleophilic substitution of diethylamine on 2-chloroethanol. nbinno.comwikipedia.org The resulting amino alcohol is a colorless, hygroscopic liquid with an ammonia-like odor. nih.govatamanchemicals.com It is miscible with water and soluble in various organic solvents, including alcohol, ether, and benzene (B151609). nih.govatamanchemicals.com The formation of the hydrochloride salt alters its physical properties, creating a solid material with different solubility profiles.

Table 1: Physical and Chemical Properties of 2-(Diethylamino)ethanol

| Property | Value | Source |

| Molecular Formula | C6H15NO | nih.gov |

| Molar Mass | 117.19 g/mol | nih.govsigmaaldrich.com |

| Appearance | Colorless liquid | nih.gov |

| Boiling Point | 161 °C | atamanchemicals.comsigmaaldrich.com |

| Melting Point | -70 °C | atamanchemicals.comwikipedia.org |

| Density | 0.884 g/mL at 25 °C | sigmaaldrich.com |

| Solubility in Water | Miscible | nih.govwikipedia.org |

| Vapor Pressure | 1 mmHg at 20 °C | sigmaaldrich.com |

Table 2: Properties of 2-(Diethylamino)ethanol Hydrochloride

| Property | Value | Source |

| Molecular Formula | C6H16ClNO | nih.govnih.gov |

| Molar Mass | 153.65 g/mol | nih.gov |

| IUPAC Name | 2-(diethylamino)ethanol;hydrochloride | nih.gov |

| Parent Compound | Diethylethanolamine (DEAE) | nih.gov |

| Component Compounds | Diethylethanolamine, Hydrochloric Acid | nih.gov |

Historical Perspective of Scholarly Investigations

Scholarly interest in 2-(Diethylamino)ethanol and its salts can be traced back to its role as a key precursor in the synthesis of pharmaceuticals. atamanchemicals.com A significant historical application is in the production of the local anesthetic procaine (B135), which involves the reaction of 2-(Diethylamino)ethanol with 4-aminobenzoic acid. nbinno.comatamanchemicals.com Beyond pharmaceuticals, it has been historically utilized as a corrosion inhibitor in steam and condensate lines, where it functions by neutralizing carbonic acid and scavenging oxygen. atamanchemicals.comwikipedia.org Its utility also extends to biochemistry, where it serves as a precursor for DEAE-cellulose resin, a matrix widely used for ion-exchange chromatography to purify proteins and DNA. atamanchemicals.com

Significance and Emerging Research Directions

The significance of 2-(Diethylamino)ethanol and its derivatives continues to evolve with new research. The hydrochloride salt, in particular, has been investigated for its own biological activities. PubChem lists 2-(Diethylamino)ethanol hydrochloride among non-steroidal anti-inflammatory agents (NSAIDs), which act by inhibiting prostaglandin (B15479496) synthesis. nih.gov

Emerging research explores novel applications for related structures. For instance, a derivative, 2-(diethylamino)ethanethiol (B140849), available as a hydrochloride salt, has been reported as an effective and odorless reagent for the deprotection of aromatic methyl ethers in organic synthesis. nih.govresearchgate.net This method is advantageous because the thiol reagent and its byproduct can be easily removed from the reaction mixture through an acidic aqueous extraction. nih.govresearchgate.net

Furthermore, recent studies have focused on the physicochemical properties of aqueous solutions containing 2-(Diethylamino)ethanol. Research into the surface tension of these solutions at various temperatures and concentrations is relevant for industrial applications, including CO2 capture technologies, where it can be used to absorb carbon dioxide from the surroundings. atamanchemicals.comwikipedia.orgresearchgate.net These investigations into thermophysical properties, such as density and viscosity of blended amine solutions, contribute to the development of more efficient industrial processes. researchgate.net

Properties

CAS No. |

13989-32-7 |

|---|---|

Molecular Formula |

C6H15ClNO- |

Molecular Weight |

152.64 g/mol |

IUPAC Name |

N-ethoxy-N-ethylethanamine chloride |

InChI |

InChI=1S/C6H15NO.ClH/c1-4-7(5-2)8-6-3;/h4-6H2,1-3H3;1H/p-1 |

InChI Key |

FWPPKSCKERLEGX-UHFFFAOYSA-M |

Canonical SMILES |

CCN(CC)OCC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Diethylamino Ethenol Hydrochloride and Its Precursors

Strategic Design of Synthesis Routes

The efficient synthesis of 2-(Diethylamino)ethanol (B1670525) hydrochloride relies on a well-designed sequence of reactions. The strategic selection of reagents and reaction conditions is paramount to achieving high yields and purity of the final product and its intermediates.

Chlorination of 2-(Diethylamino)ethanol to Chloroethane (B1197429) Derivatives

A primary method for synthesizing 2-(diethylamino)ethyl chloride hydrochloride involves the direct chlorination of 2-(Diethylamino)ethanol. Thionyl chloride (SOCl₂) is a commonly employed chlorinating agent for this transformation. The reaction is typically performed by adding the amino alcohol to cooled thionyl chloride, often in a solvent or neat. google.comorgsyn.org This exothermic reaction necessitates careful temperature control, often utilizing an ice bath to maintain temperatures between 5-15°C. google.com

The reaction proceeds with the evolution of sulfur dioxide and hydrogen chloride gases. orgsyn.org Following the initial reaction, a reflux in a solvent like absolute ethanol (B145695) can be used to drive the reaction to completion and to facilitate the removal of excess thionyl chloride as gaseous by-products. google.comorgsyn.org The desired 2-(diethylamino)ethyl chloride hydrochloride then crystallizes from the solution upon cooling. google.com This method has been shown to produce high yields, with some processes reporting molar yields of up to 98.7%. google.com

Table 1: Representative Reaction Conditions for Chlorination of Aminoethanols

| Aminoethanol Derivative | Chlorinating Agent | Temperature | Solvent/Conditions | Reported Yield | Reference |

|---|---|---|---|---|---|

| Dimethylethanolamine | Thionyl Chloride | 5-15°C | Ice water bath, then reflux in ethanol | Not specified | google.com |

| β-Dimethylaminoethanol | Thionyl Chloride | Ice bath, then 35-50°C | Neat, then dissolved in absolute ethanol | 87-90% | orgsyn.org |

| Diethylaminoethanol | Chlorination Reagent | Not specified | Reaction solvent, then recrystallization from low molecular alcohol | 98.7% | google.com |

Ethoxylation Reactions in Amines Synthesis

The precursor, 2-(Diethylamino)ethanol, can be synthesized via the ethoxylation of diethylamine (B46881). This reaction involves the addition of ethylene (B1197577) oxide to diethylamine. Ethoxylation is a widely practiced form of alkoxylation where ethylene oxide adds to a substrate, in this case, a secondary amine. wikipedia.org The reaction of ethylene oxide with secondary amines is a standard industrial method for producing ethanolamines. wikipedia.org

The process is typically conducted under pressure and at elevated temperatures. wikipedia.org It is a highly exothermic reaction that requires careful control to prevent runaway reactions. wikipedia.org In some cases, a catalyst may be used, although the reaction can also proceed without one. chalmers.se The addition of an acid to the reaction mixture prior to or concurrently with the ethylene oxide can help to minimize the formation of undesirable byproducts. google.comgoogle.com

Multistep Reaction Optimization for Hydrochloride Formation

Optimizing a multistep synthesis, such as the conversion of diethylamine to 2-(Diethylamino)ethanol hydrochloride, involves a holistic approach. Reaction optimization aims to improve outcomes like product yield and purity while considering economic and environmental factors. nih.gov This can be approached by optimizing each step individually or as a telescoped process where multiple steps are optimized simultaneously. nih.gov

For the synthesis of 2-(Diethylamino)ethanol hydrochloride, key parameters for optimization include:

Ethoxylation Step: Temperature, pressure, and the molar ratio of ethylene oxide to diethylamine. The use of acid catalysts can also be optimized to reduce byproduct formation. google.com

Chlorination Step: The molar ratio of thionyl chloride to 2-(Diethylamino)ethanol, reaction temperature, and the choice of solvent for reaction and recrystallization. google.comgoogle.com

Work-up and Purification: The method of isolation and purification, such as filtration and recrystallization, is crucial for obtaining a high-purity final product. Cooling the filtrate in a salt-ice bath can enhance the crystallization and yield of the hydrochloride salt. orgsyn.org

Modern approaches to reaction optimization may employ automated systems and algorithms, like Bayesian optimization, to efficiently explore the reaction space and identify optimal conditions with fewer experiments. nih.gov

Synthesis of Related and Analogous Compounds

The core structure of 2-(Diethylamino)ethanol serves as a scaffold for the synthesis of various related and analogous compounds with different functional groups.

Preparation of Unsymmetrical 2-(Dialkylamino)ethanethiols

Unsymmetrical 2-(dialkylamino)ethanethiols can be prepared from 2-(dialkylamino)ethyl chloride hydrochlorides, which are synthesized as described in section 2.1.1. A common method involves the formation of an isothiouronium salt by reacting the 2-(dialkylamino)ethyl chloride with thiourea (B124793). researchgate.net This intermediate is then subjected to alkaline hydrolysis to yield the desired 2-(dialkylamino)ethanethiol. researchgate.net The final product is often converted back to its hydrochloride salt for improved stability and handling. researchgate.net

Scheme 1: General Synthesis of 2-(Dialkylamino)ethanethiol Hydrochlorides

This synthetic route provides a reliable method for accessing these sulfur-containing analogues.

Esterification and Functionalization for Novel Derivatives

The hydroxyl group of 2-(Diethylamino)ethanol and its derivatives offers a site for further functionalization, most notably through esterification. smolecule.com Esters of these amino alcohols can be prepared through several standard methods. One approach is the reaction of the amino alcohol with a suitable acyl chloride in a solvent like toluene (B28343). google.com Another method is the transesterification of a methyl or ethyl ester with the amino alcohol, often in the presence of a catalyst like metallic sodium. google.com

The reactivity of N,N-dialkylamino alcohols in esterification can be influenced by the potential for intramolecular hydrogen bonding, which may activate the carboxylic acid. researchgate.net The resulting esters can be converted to their hydrochloride salts by treatment with hydrochloric acid in a suitable solvent such as ether or acetone. google.com

Table 2: Examples of Esterification Reactions with Amino Alcohols

| Amino Alcohol | Esterifying Agent | Method | Product | Reference |

|---|---|---|---|---|

| 2-(2-diethylaminoethoxy)-ethanol | 1-phenyl-1-cyclopentanecarbonyl chloride | Reaction with acyl chloride | 2-(2-diethylamino-ethoxy)-ethyl ester of 1-phenyl-1-cyclopentanecarboxylic acid | google.com |

| 2-(2-diethylamino-ethoxy)-ethanol | Methyl phenyl-(2-furfuryl)-acetate | Transesterification | 2-(2-diethylamino-ethoxy)-ethyl ester of phenyl-(2-furfuryl)-acetic acid | google.com |

| 2-(N,N-dimethylamino)ethanol | Hexanoic acid | Direct esterification | 2-(N,N-dimethylamino)ethyl hexanoate | researchgate.net |

Quaternization Reactions for Ammonium (B1175870) Salt Formation

(C₂H₅)₂NCH₂CH₂OH + SOCl₂ → [(C₂H₅)₂NHCH₂CH₂Cl]⁺Cl⁻ + SO₂

The use of thionyl chloride is advantageous as it acts as both the chlorinating and the acidifying agent, and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the final product. The reaction is typically carried out in a suitable solvent, and the product, 2-(diethylamino)ethyl chloride hydrochloride, precipitates as a solid.

Table 1: Reaction Parameters for the Formation of 2-(Diethylamino)ethyl Chloride Hydrochloride

| Parameter | Value/Condition |

| Reactants | 2-(Diethylamino)ethanol, Thionyl Chloride |

| Product | 2-(Diethylamino)ethyl Chloride Hydrochloride |

| Byproducts | Sulfur Dioxide (SO₂), Hydrogen Chloride (HCl) |

| Reaction Type | Acid-base reaction and Chlorination |

| Key Advantage | Gaseous byproducts simplify purification |

Mechanistic Elucidation of Synthetic Pathways

Nucleophilic Substitution Kinetics and Thermodynamics

The synthesis of the precursor, 2-(diethylamino)ethanol, is primarily achieved through the nucleophilic substitution reaction between diethylamine and either ethylene oxide or 2-chloroethanol.

The reaction of diethylamine with ethylene oxide is a classic example of nucleophilic ring-opening of an epoxide. The nitrogen atom of diethylamine acts as the nucleophile, attacking one of the carbon atoms of the ethylene oxide ring. This reaction is highly exothermic and is typically carried out in the presence of a solvent to control the reaction temperature. The kinetics of this reaction are influenced by the nucleophilicity of the amine and the strain of the epoxide ring. Studies on the nucleophilic reactivity of various amines towards ethylene oxide have shown that the reaction rate is dependent on the basicity and steric hindrance of the amine.

Alternatively, 2-(diethylamino)ethanol can be synthesized by the nucleophilic substitution of the chlorine atom in 2-chloroethanol by diethylamine. This reaction follows a typical Sₙ2 mechanism. The rate of this reaction is dependent on the concentration of both reactants and is influenced by the solvent polarity. A study on the surface thermodynamics of binary mixtures of 2-chloroethanol and 2-(diethylamino)ethanol provides insights into the molecular interactions between these compounds, which can influence the reaction medium and, consequently, the reaction kinetics researchgate.net.

The conversion of 2-(diethylamino)ethanol to its hydrochloride salt using thionyl chloride also involves a nucleophilic substitution mechanism. A computational study has investigated the mechanism of the reaction between β-amino alcohols and thionyl chloride. The study suggests that the reaction proceeds through a chlorosulfite intermediate. The kinetics of this reaction are influenced by the stability of this intermediate and the subsequent intramolecular or intermolecular nucleophilic attack by the chloride ion.

Table 2: Comparison of Synthetic Routes to 2-(Diethylamino)ethanol

| Feature | Diethylamine + Ethylene Oxide | Diethylamine + 2-Chloroethanol |

| Reaction Type | Nucleophilic Ring-Opening | Nucleophilic Substitution (Sₙ2) |

| Key Reactants | Diethylamine, Ethylene Oxide | Diethylamine, 2-Chloroethanol |

| Thermodynamics | Highly Exothermic | Moderately Exothermic |

| Kinetic Factors | Amine Nucleophilicity, Ring Strain | Reactant Concentrations, Solvent Polarity |

Intermediate Identification and Stability Analysis

In the synthesis of 2-(diethylamino)ethanol via the epoxide ring-opening pathway, the reaction is generally considered to proceed through a concerted mechanism, where the nucleophilic attack of the amine and the protonation of the oxygen atom occur in a single step, especially in the presence of a protic solvent. Therefore, discrete, long-lived intermediates are not typically observed.

For the synthesis involving 2-chloroethanol, the reaction proceeds through a classic Sₙ2 transition state, where a partial bond is formed between the nitrogen of diethylamine and the carbon bearing the chlorine atom, while the carbon-chlorine bond is simultaneously broken.

The reaction of 2-(diethylamino)ethanol with thionyl chloride to form the hydrochloride salt has been the subject of more detailed mechanistic studies. Computational investigations have proposed the formation of a key intermediate, an amino alcohol-derived chlorosulfite. The stability of this intermediate is crucial in determining the reaction pathway. This intermediate can then undergo an intramolecular Sₙi (substitution nucleophilic internal) reaction or an intermolecular Sₙ2 reaction with a chloride ion to yield the final product. The presence of the amino group can influence the stability and reactivity of this intermediate through intramolecular interactions. Further experimental and computational studies are needed to fully elucidate the stability and reactivity of these proposed intermediates under various reaction conditions.

Table 3: Proposed Intermediates in the Synthesis of 2-(Diethylamino)ethanol Hydrochloride

| Synthetic Step | Proposed Intermediate | Factors Affecting Stability |

| Diethylamine + Ethylene Oxide | Concerted transition state | Solvent effects, Reactant orientation |

| Diethylamine + 2-Chloroethanol | Sₙ2 transition state | Solvent polarity, Steric hindrance |

| 2-(Diethylamino)ethanol + Thionyl Chloride | Chlorosulfite ester | Intramolecular interactions, Solvent effects |

Fundamental Chemical Reactivity and Reaction Mechanisms of 2 Diethylamino Ethenol Hydrochloride

General Reaction Categories

The reactivity of 2-(diethylamino)ethanol (B1670525) hydrochloride can be categorized based on its two primary functional groups: the hydroxyl group and the diethylamino group.

The presence of both an alcohol and a tertiary amine allows for multiple oxidation pathways. The specific products formed depend on the oxidizing agent and reaction conditions.

Oxidation of the Hydroxyl Group: The primary alcohol can be oxidized to an aldehyde and further to a carboxylic acid. Metabolic studies have identified diethylaminoacetic acid as a key metabolite, indicating the in vivo oxidation of the terminal alcohol function.

Oxidation of the Amino Group: The tertiary amine can be oxidized to a tertiary amine N-oxide. This is another major metabolic product, identified as diethyl-(2-hydroxyethyl)-amino-oxide.

Combustion: Under high temperatures and in the presence of oxygen, complete oxidation (combustion) occurs, producing toxic oxides of nitrogen (NOx) along with carbon dioxide and water. nih.govnoaa.govnih.gov

| Oxidation Pathway | Oxidizing Agent/Condition | Primary Product |

| Alcohol Oxidation | Biological (metabolic) | Diethylaminoacetic acid |

| Amine Oxidation | Biological (metabolic) | Diethyl-(2-hydroxyethyl)-amino-oxide |

| Complete Oxidation | Combustion | Nitrogen Oxides (NOx) |

The functional groups in 2-(diethylamino)ethanol are generally in a reduced state and are not readily susceptible to further reduction under standard chemical conditions.

Tertiary Amines and Alcohols: These groups are typically resistant to catalytic hydrogenation or reduction by common agents like sodium borohydride (B1222165) (NaBH₄).

Reaction with Strong Reducing Agents: Tertiary amines can react with highly reactive reducing agents, such as metal hydrides (e.g., LiAlH₄), though this is a general reaction of amines and not a specific transformation methodology for 2-(diethylamino)ethanol. Such reactions can be vigorous and may lead to the generation of flammable hydrogen gas. stackexchange.com

While direct reduction of the 2-(diethylamino)ethanol core is uncommon, related transformations are central to organic synthesis. For instance, α-amino alcohols are frequently produced by the reduction of the corresponding α-amino acids using reagents like LiAlH₄ or NaBH₄/I₂. stackexchange.comjocpr.com Conversely, reductive amination processes, which involve the reduction of an iminium ion or enamine, are standard methods for synthesizing tertiary amines. youtube.com

Substitution reactions primarily occur at the hydroxyl group, which can be converted into a better leaving group. libretexts.org

Conversion to Alkyl Halides: The hydroxyl group is a poor leaving group (OH⁻). libretexts.org In the presence of strong acids like HBr or HCl, the alcohol is protonated to form an oxonium ion (-OH₂⁺). The resulting water molecule is an excellent leaving group and can be displaced by the halide nucleophile in an Sₙ1 or Sₙ2 reaction, depending on the substrate. libretexts.orgmsu.eduyoutube.com Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are also effective for converting primary alcohols into the corresponding alkyl chlorides and bromides. youtube.com

Esterification: As an alcohol, 2-(diethylamino)ethanol readily reacts with acyl chlorides or acid anhydrides to form esters. This reaction is fundamental to its use as a precursor in the synthesis of the local anesthetic procaine (B135), where it is reacted with the acyl chloride of 4-aminobenzoic acid. wikipedia.org

Williamson Ether Synthesis: The alkoxide, formed by deprotonating the alcohol with a strong base, can act as a nucleophile to attack an alkyl halide, forming an ether. However, this method is most effective with primary alkyl halides to avoid competing elimination reactions. msu.edu

| Reaction Type | Reagent | Product Type |

| Halogenation | HI, HBr, HCl, SOCl₂, PBr₃ | Alkyl Halide |

| Esterification | Acyl Halide, Acid Anhydride | Ester |

| Ether Synthesis | Alkyl Halide (with base) | Ether |

Detailed Mechanistic Investigations

The mechanisms of reactions involving 2-(diethylamino)ethanol can be complex, often requiring advanced computational and experimental methods for full elucidation.

While many reactions of 2-(diethylamino)ethanol follow well-established patterns for alcohols and amines, its bifunctionality can lead to complex interactions, particularly in multicomponent systems where reaction pathways are not immediately obvious.

Transesterification and Polymerization: The mechanism of transesterification of related amino alcohol-containing monomers, such as 2-(diethylamino)ethyl methacrylate (B99206) (DEAEMA), has been studied using Density Functional Theory (DFT). rsc.org These studies reveal that the reaction mechanism can involve the cooperative effect of other solvent molecules, like methanol, highlighting a complexity beyond a simple bimolecular interaction. rsc.org Understanding the competition between transesterification and polymerization requires detailed kinetic analysis, suggesting that the underlying mechanisms are intricate. rsc.org

CO₂ Capture: In applications for CO₂ capture, 2-(diethylamino)ethanol (DEEA) is often part of a blended solvent system. rsc.org The mechanism involves the formation of amine carbamates and bicarbonate. However, the system exhibits biphasic behavior, where reaction products accumulate in a CO₂-rich phase while unreacted amines migrate to a CO₂-lean phase. rsc.org The precise molecular interactions, phase separation dynamics, and the influence of viscosity on the heat transfer and regeneration energy present a complex mechanistic landscape that continues to be an active area of research. rsc.org

2-(Diethylamino)ethanol and its derivatives demonstrate significant utility as catalysts or promoters in several industrial and laboratory-scale transformations.

Polymerization Catalysis: The compound is used as a catalyst in the synthesis of polymers. rsc.orggoogle.com Organoaluminium compounds like diethylaluminium chloride, often used in Ziegler-Natta type polymerizations, can be modified or used in conjunction with compounds like 2-(diethylamino)ethanol.

Phase-Transfer Catalysis: 2-(Diethylamino)ethanol is a precursor for synthesizing quaternary ammonium (B1175870) salts. sigmaaldrich.com These salts are widely employed as phase-transfer catalysts, which facilitate reactions between reactants located in different immiscible phases (e.g., an aqueous and an organic phase) by carrying a reactant from one phase to the other. sigmaaldrich.comnih.gov

Corrosion Inhibition: It is widely used as a corrosion inhibitor, particularly in steam and condensate lines. wikipedia.org Its mechanism of action involves the physical adsorption of the molecule onto the metal surface through the lone pairs of electrons on the nitrogen and oxygen atoms. peacta.org This adsorbed layer forms a protective barrier. Additionally, as a base, it neutralizes acidic species like carbonic acid that contribute to corrosion. wikipedia.org

Interaction Dynamics in Specialized Chemical Systems

Carbon Dioxide Absorption and Desorption Mechanisms in Aqueous Solutions

The use of aqueous solutions of 2-(diethylamino)ethanol (DEEA), the active amine component of 2-(diethylamino)ethenol hydrochloride, for carbon dioxide (CO2) capture is a subject of significant research. The interaction is characterized by specific absorption and desorption mechanisms that distinguish it from primary and secondary amines.

CO2 Absorption Mechanism

Unlike primary and secondary amines that readily form stable carbamates with CO2, tertiary amines such as 2-(diethylamino)ethanol primarily act as a catalyst for the hydration of CO2. mdpi.com The reaction in an aqueous environment follows a base-catalyzed mechanism. mdpi.com In this process, the DEEA molecule, being a base, accepts a proton from a water molecule. This increases the concentration of hydroxide (B78521) ions (OH⁻) in the solution. capes.gov.br The generated hydroxide ions then undergo a rapid reaction with the dissolved CO2 molecules to form bicarbonate ions (HCO3⁻). capes.gov.br

CO2 + (C2H5)2NCH2CH2OH (DEEA) + H2O ⇌ [(C2H5)2NCH2CH2OH2]⁺ (DEEAH⁺) + HCO3⁻

The kinetics of CO2 absorption into aqueous DEEA solutions have been investigated under various conditions of temperature and amine concentration. acs.org Studies show that the reaction rate is influenced by these parameters, and various models have been proposed to express the second-order reaction rate constant (k2). acs.org While the reaction rate of tertiary amines is generally slower than that of primary amines, their lower energy requirement for regeneration presents a potential advantage. researchgate.netresearchgate.net

CO2 Desorption Mechanism

Desorption is the process of releasing the captured CO2 from the amine solution, thereby regenerating the solvent for reuse. This process is the reverse of absorption and is typically induced by increasing the temperature of the CO2-loaded solution. researchgate.net The increase in thermal energy shifts the reaction equilibrium to favor the reactants, leading to the decomposition of the bicarbonate species and the release of gaseous CO2. nih.gov

[(C2H5)2NCH2CH2OH2]⁺ (DEEAH⁺) + HCO3⁻ → (C2H5)2NCH2CH2OH (DEEA) + H2O + CO2(g)

A significant advantage of using tertiary amines like DEEA is the potentially lower energy penalty associated with this regeneration step. researchgate.net Because DEEA facilitates CO2 absorption primarily through the formation of bicarbonate rather than more stable carbamates, the heat of reaction is lower. This translates to reduced energy consumption during the thermally-driven desorption process, which is a critical factor in the economic viability of large-scale carbon capture technologies. researchgate.net

Research Findings on CO2 Absorption Kinetics

The table below presents kinetic data from studies on the absorption of carbon dioxide into aqueous solutions of 2-(diethylamino)ethanol (DEEA). The pseudo-first-order reaction rate constant (k₀) reflects how the reaction speed changes with amine concentration at a given temperature.

Interactive Data Table: Kinetic Data for CO2 Absorption in Aqueous DEEA Solutions

| Amine Concentration (kmol/m³) | Temperature (K) | Pseudo First-Order Reaction Rate Constant (k₀, amine) (s⁻¹) |

|---|---|---|

| 0.1 | 293 | 1.13 |

| 0.1 | 298 | 1.69 |

| 0.1 | 303 | 2.47 |

| 0.1 | 308 | 3.55 |

| 0.1 | 313 | 5.01 |

| 0.2 | 293 | 2.25 |

| 0.2 | 298 | 3.38 |

| 0.2 | 303 | 4.93 |

| 0.2 | 308 | 7.09 |

| 0.2 | 313 | 10.02 |

| 0.3 | 293 | 3.38 |

| 0.3 | 298 | 5.07 |

| 0.3 | 303 | 7.40 |

| 0.3 | 308 | 10.64 |

| 0.3 | 313 | 15.03 |

| 0.5 | 293 | 5.63 |

| 0.5 | 298 | 8.45 |

| 0.5 | 303 | 12.33 |

| 0.5 | 308 | 17.73 |

| 0.5 | 313 | 25.05 |

Data sourced from studies on CO2-DEEA-H2O systems. mdpi.com

Advanced Applications in Chemical and Materials Science Research

Polymer Science and Engineering Applications

In the field of polymer science, the unique reactivity of the tertiary amine group in 2-(Diethylamino)ethanol (B1670525) is leveraged for creating and modifying polymeric materials.

2-(Diethylamino)ethanol (DEAE) functions as an effective catalyst in several types of polymerization reactions, primarily due to its nature as a tertiary amine. atamanchemicals.com Tertiary amines are known to catalyze reactions such as the formation of polyurethanes and the ring-opening polymerization of thermosetting resins like benzoxazines. mdpi.comgvchem.combohrium.com

In polyurethane production, tertiary amine catalysts accelerate the reaction between isocyanates and polyols (the gelling reaction) and/or the reaction between isocyanates and water (the blowing reaction). gvchem.compoliuretanos.com.br The catalytic mechanism can involve the formation of an activated complex between the tertiary amine and the isocyanate group, making it more susceptible to nucleophilic attack by an alcohol. poliuretanos.com.br Alternatively, the amine can form a complex with the alcohol, increasing its nucleophilicity. poliuretanos.com.br The catalytic activity is influenced by the basicity and steric hindrance of the amine. gvchem.com For instance, the synergistic effect of combining dimethylethanolamine (a related compound) with triethylenediamine has been shown to improve the catalytic effect, shorten curing times, and enhance production efficiency in rigid polyurethane foam manufacturing. gvchem.com

DEAE also finds use in promoting the polymerization of other resin systems. Studies on benzoxazines, a class of high-performance thermosetting resins, show that tertiary amines can effectively catalyze their ring-opening polymerization, leading to the formation of highly cross-linked polybenzoxazine networks. mdpi.combohrium.com The catalyst promotes the opening of the oxazine (B8389632) ring to form phenolic structures that constitute the cross-linked polymer. bohrium.com

Table 1: Catalytic Role of Tertiary Amines like 2-(Diethylamino)ethanol in Polymerization

| Polymer System | Catalytic Function of Tertiary Amine | Mechanism Summary |

|---|---|---|

| Polyurethanes | Accelerates gel (polyol-isocyanate) and/or blow (water-isocyanate) reactions. gvchem.compoliuretanos.com.br | Forms an activated complex with either the isocyanate or the hydroxyl compound, lowering the activation energy of the polymerization reaction. poliuretanos.com.br |

| Benzoxazines | Promotes thermal ring-opening polymerization. mdpi.combohrium.com | Facilitates the opening of the oxazine ring, leading to the formation of a cross-linked phenolic network structure. bohrium.com |

| Epoxy Resins | Initiates anionic polymerization of epoxy groups. nih.gov | The lone pair of electrons on the nitrogen atom attacks an epoxy ring, initiating a chain-growth polymerization process. |

Beyond its catalytic role, 2-(Diethylamino)ethanol serves as a curing agent, or hardener, for various resins. atamanchemicals.com In the context of epoxy resins, curing agents react with the epoxy groups to create a rigid, three-dimensional, cross-linked network. atamanchemicals.com While primary and secondary amines cure epoxies through a direct addition reaction, tertiary amines like DEAE function differently. They act as catalytic curing agents that initiate the anionic ring-opening polymerization of the epoxy groups. nih.gov The tertiary amine opens an epoxy ring, generating an alkoxide anion which then proceeds to open another epoxy ring, propagating a polymerization chain. This process is particularly useful in applications where a catalytic cure is desired.

The compound is also identified as a curing agent for isocyanates. atamanchemicals.com In this capacity, it promotes the reactions that lead to the formation of the final cured polyurethane structure.

Corrosion Inhibition Studies

The chemical properties of 2-(Diethylamino)ethanol make it an effective corrosion inhibitor, particularly in industrial water and steam systems.

2-(Diethylamino)ethanol mitigates corrosion through a dual-mechanism approach that combines chemical neutralization and the formation of a protective surface film. It is widely used as a corrosion inhibitor in steam and condensate lines. atamanchemicals.comnbinno.comwikipedia.org In these systems, dissolved carbon dioxide can form carbonic acid, a primary corrosive agent. DEAE, being a volatile amine, travels with the steam and neutralizes this carbonic acid, thereby increasing the pH of the condensate and reducing acid-induced corrosion. atamanchemicals.comwikipedia.org Furthermore, it is reported to act as an oxygen scavenger, removing dissolved oxygen which is another key contributor to metal corrosion. atamanchemicals.comwikipedia.org

The second mechanism involves the adsorption of the DEAE molecule onto the metal surface. Organic corrosion inhibitors typically contain heteroatoms such as nitrogen and oxygen, which possess lone pairs of electrons. nih.gov These electrons can coordinate with the vacant d-orbitals of metal atoms on the surface, leading to the formation of a protective adsorbed layer. This film acts as a physical barrier, isolating the metal from the corrosive environment.

Table 2: Mechanisms of Corrosion Inhibition by 2-(Diethylamino)ethanol

| Mechanism | Description | Applicable Systems |

|---|---|---|

| Acid Neutralization | As a volatile amine, it neutralizes acidic species (e.g., carbonic acid from dissolved CO₂) in the fluid. atamanchemicals.comwikipedia.org | Steam and condensate lines, boiler systems. nbinno.comwikipedia.org |

| Oxygen Scavenging | Chemically reacts with and removes dissolved oxygen from the system. atamanchemicals.comwikipedia.org | Boiler feedwater and steam systems. atamanchemicals.com |

| Protective Film Formation | Adsorbs onto the metal surface via nitrogen and oxygen heteroatoms, creating a barrier against corrosive agents. nih.gov | General aqueous and industrial systems. |

The basic nature of 2-(Diethylamino)ethanol makes it an excellent agent for pH stabilization and neutralization in various industrial systems. atamanchemicals.com It is frequently added to boiler feedwater and steam systems used for humidification to counteract the effects of carbonic acid and maintain an alkaline pH, which is less corrosive to pipes (B44673) and equipment. atamanchemicals.comwikipedia.org

Its effectiveness in this application is enhanced by its volatility, which allows it to distribute throughout the entire steam system, providing protection in both the water and vapor phases. atamanchemicals.com The ability of DEAE solutions to absorb carbon dioxide also contributes to its role in pH control. wikipedia.org By maintaining a stable, slightly alkaline pH, it ensures the longevity and integrity of industrial equipment.

Intermediate in Specialty Chemical Production

2-(Diethylamino)ethanol hydrochloride and its free base are significant intermediates in the synthesis of a wide array of specialty chemicals, ranging from pharmaceuticals to materials for biochemical research. atamanchemicals.comnbinno.comnih.gov

One of its most notable applications is in the production of the local anesthetic procaine (B135) (often known by the trade name Novocain). nbinno.comwikipedia.orgresearchgate.net Procaine is synthesized through the esterification reaction between 4-aminobenzoic acid and 2-(diethylamino)ethanol. nbinno.comresearchgate.net DEAE is also used in the manufacture of other pharmaceuticals, such as chloroquine. atamanchemicals.com

Another major application is the synthesis of Diethylaminoethyl cellulose (B213188) (DEAE-cellulose). atamanchemicals.comnbinno.comwikipedia.org This is achieved by reacting cellulose with 2-chlorotriethylamine, which can be derived from DEAE. wikipedia.org DEAE-cellulose is a positively charged resin that functions as a weak anion exchanger and is extensively used in ion-exchange chromatography for the purification of negatively charged proteins and nucleic acids. wikipedia.orgbiosynth.comtiu.edu.iq

The compound also serves as a building block for numerous other products, including:

Flocculants: Used in water treatment processes. nih.gov

Agrochemicals: As a precursor for certain pesticides. nih.gov

Textile Softeners, Dyes, and Emulsifiers: For the textile, paper, and leather industries. atamanchemicals.comnih.gov

Table 3: Specialty Chemicals Derived from 2-(Diethylamino)ethanol

| Derived Chemical | Synthesis Precursor | Primary Application | Reference |

|---|---|---|---|

| Procaine | 4-aminobenzoic acid | Local anesthetic in medicine and dentistry. | atamanchemicals.comnbinno.comresearchgate.net |

| DEAE-Cellulose | Cellulose | Anion-exchange resin for protein and nucleic acid chromatography. | wikipedia.orgbiosynth.comtiu.edu.iq |

| Chloroquine | (Not specified) | Pharmaceutical drug. | atamanchemicals.com |

| Flocculants | (Not specified) | Water treatment and purification. | nih.gov |

Utility in Surfactant and Emulsifying Agent Synthesis

2-(Diethylamino)ethanol, often in its hydrochloride salt form for stability and handling, serves as a critical intermediate in the synthesis of a variety of surfactants and emulsifying agents. atamankimya.comatamanchemicals.com Its dual functionality, comprising a tertiary amine and a primary alcohol, allows for its incorporation into complex molecular structures that exhibit surface-active properties. The tertiary amine group, in particular, is a key precursor in the formation of quaternary ammonium (B1175870) compounds, a major class of cationic surfactants. sigmaaldrich.comsigmaaldrich.com

The synthesis of these cationic surfactants often involves the quaternization of the tertiary amine of 2-(diethylamino)ethanol with an alkyl halide. This reaction attaches a long-chain alkyl group to the nitrogen atom, creating a positively charged hydrophilic head and a long hydrophobic tail, the characteristic structure of a surfactant molecule. These resulting quaternary ammonium salts are known for their wide range of applications, including as biocides and phase transfer catalysts. sigmaaldrich.comsigmaaldrich.comindustrialchemicals.gov.au

In the realm of emulsifying agents, 2-(diethylamino)ethanol is utilized in the preparation of stable emulsions, particularly in industrial formulations. atamanchemicals.comatamanchemicals.com For instance, it is a component in the formulation of polyethylene (B3416737) wax emulsions, where it acts to stabilize the dispersion of the wax in an aqueous medium. atamankimya.com The compound's ability to neutralize acids and its surface activity contribute to its effectiveness as an emulsifier in various applications. atamankimya.comatamanchemicals.com

Table 1: Synthesis of Cationic Surfactants from 2-(Diethylamino)ethanol Derivatives

| Precursor | Reactant | Resulting Surfactant Type | Reference |

| Stearamide derived from Diethanolamine | Lauric Acid, HCl | N, N-(2-Laurate-Ethyl) Stearamidium Chloride (Cationic Surfactant) | kemdikbud.go.id |

| 2-(Dimethylamino)ethoxy)ethanol | Alkyl Halide | Quaternary Ammonium Salt (Cationic Surfactant) | researchgate.net |

| Amino Acids (e.g., L-arginine) | Fatty Acid Chloride | Amino Acid-based Cationic Surfactant | google.com |

This table illustrates analogous synthetic routes for cationic surfactants, highlighting the use of amino alcohols as precursors.

Additive Functionality in Coatings and Paints

Furthermore, its role as a corrosion inhibitor is of significant industrial importance. atamanchemicals.comatamanchemicals.com When applied to metal surfaces, coatings containing 2-(diethylamino)ethanol can provide a protective barrier against corrosion. The molecule can adsorb onto the metal surface, forming a protective film that inhibits the corrosive action of environmental factors. This property is particularly valuable in protective coatings for metals. atamankimya.com

Table 2: Functional Roles of 2-(Diethylamino)ethanol in Coatings

| Function | Mechanism of Action | Application Area | Reference |

| Neutralizing Agent | Adjusts and buffers the pH of the formulation. | Water-based latex paints | atamankimya.comatamanchemicals.com |

| Corrosion Inhibitor | Forms a protective film on metal substrates. | Protective coatings for metals | atamankimya.comatamanchemicals.comatamanchemicals.com |

| Pigment Dispersion | Improves wetting and stabilization of pigment particles. | Architectural and industrial coatings | atamanchemicals.com |

Research in Pharmaceutical and Biomedical Science Applications Excluding Dosage

Contribution to Pharmaceutical Synthesis

2-(Diethylamino)ethanol (B1670525) hydrochloride is a pivotal intermediate in the synthesis of numerous pharmaceutical compounds. Its bifunctional nature, possessing both a tertiary amine and a hydroxyl group, allows for its incorporation into a diverse range of molecular scaffolds. nbinno.com

Precursor in Procaine (B135) and Local Anesthetic Synthesis

One of the most well-documented applications of 2-(diethylamino)ethanol is its role as a primary precursor in the synthesis of the local anesthetic, procaine. nbinno.comatamanchemicals.com Procaine, a sodium channel blocker, is synthesized through the esterification of 4-aminobenzoic acid with 2-(diethylamino)ethanol. wikipedia.orgnih.gov An alternative pathway involves the reaction of the ethyl ester of 4-aminobenzoic acid with 2-(diethylamino)ethanol in the presence of a base like sodium ethoxide. researchgate.netresearchgate.net Another synthetic route starts with the oxidation of 4-nitrotoluene (B166481) to 4-nitrobenzoic acid. This is then reacted with thionyl chloride to form an acyl chloride, which is subsequently esterified with 2-(diethylamino)ethanol to produce Nitrocaine. The final step involves the reduction of the nitro group to yield procaine. wikipedia.org

| Reactant 1 | Reactant 2 | Key Condition/Catalyst | Product | Reference |

|---|---|---|---|---|

| 4-Aminobenzoic acid | 2-(Diethylamino)ethanol | Esterification | Procaine | wikipedia.orgnih.gov |

| Ethyl 4-aminobenzoate | 2-(Diethylamino)ethanol | Sodium ethoxide | Procaine | researchgate.netresearchgate.net |

Beyond procaine, 2-(diethylamino)ethanol is a key building block for other local anesthetics. atamanchemicals.com For instance, researchers have synthesized and evaluated the local anesthetic activity of 2-substituted-N-(2-diethylaminoethyl)-acetamides. nih.gov In these studies, compounds were synthesized and their potency and duration of action were compared to established anesthetics like lidocaine (B1675312) and procaine. nih.gov

Role in Synthesis of Active Pharmaceutical Ingredients and Impurities

The utility of 2-(diethylamino)ethanol hydrochloride extends to its role as a chemical intermediate for a variety of active pharmaceutical ingredients (APIs). atamanchemicals.com It serves as a foundational molecule in the synthesis of drugs beyond local anesthetics. atamanchemicals.com For example, it is used in the manufacture of chloroquine. atamanchemicals.com The compound's reactivity makes it a valuable component for building more complex molecules in the pharmaceutical industry. atamanchemicals.com It is also identified as an impurity in some pharmaceutical products, such as in butamirate (B195433) citrate, where 2-[2-(Diethylamino)ethoxy]ethyl is a listed impurity. lgcstandards.com

Derivatization for Chemotherapeutic Agents

The derivatization of molecules to enhance their therapeutic properties is a common strategy in drug development. While the primary applications of 2-(diethylamino)ethanol hydrochloride are in other therapeutic areas, its chemical structure presents possibilities for derivatization in the synthesis of novel compounds for various research purposes. The presence of reactive functional groups allows for its incorporation into more complex molecular designs, an area that continues to be explored in medicinal chemistry.

Synthesis of Acetylsalicylic Acid Derivatives

2-(Diethylamino)ethanol hydrochloride has been utilized in the synthesis of derivatives of acetylsalicylic acid (aspirin). A patented method describes the preparation of a crystalline form of 2-(diethylamino)ethyl 2-acetoxybenzoate hydrochloride. google.com This derivative is synthesized for potential use in indications where acetylsalicylic acid is effective. google.com The process involves reacting acetylsalicylic acid with thionyl chloride to form an acid chloride, which is then reacted with 2-(diethylamino)ethanol. uobasrah.edu.iq The objective of creating such derivatives is often to modify the physicochemical properties of the parent drug, potentially leading to improved characteristics. uobasrah.edu.iqnih.gov

| Step | Reactants | Reagents/Conditions | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Acetylsalicylic acid | Thionyl chloride, Hexane | 2-acetoxy-benzoyl chloride | uobasrah.edu.iq |

| 2 | 2-acetoxy-benzoyl chloride | 2-(Diethylamino)ethanol | Crude 2-(diethylamino)ethyl 2-acetoxybenzoate hydrochloride | google.com |

| 3 | Crude product | Ethanol (B145695), Cooling | Crystalline 2-(diethylamino)ethyl 2-acetoxybenzoate hydrochloride | google.com |

Synthetic Routes for Amiodarone (B1667116) Hydrochloride

2-(Diethylamino)ethyl chloride hydrochloride, a closely related derivative, is a crucial reactant in the synthesis of the antiarrhythmic drug amiodarone hydrochloride. patsnap.comgoogle.com The synthesis involves a multi-step process where 2-butyl-3-(3,5-diiodo-4-hydroxybenzoyl)benzofuran is condensed with 2-diethylaminoethyl chloride hydrochloride. patsnap.comgoogle.com This reaction is typically carried out in the presence of a catalyst in an aprotic solvent. google.com The final product, amiodarone hydrochloride, is a complex molecule used for treating cardiac arrhythmias. patsnap.com

| Reactant 1 | Reactant 2 | Key Condition/Catalyst | Product | Reference |

|---|---|---|---|---|

| 2-butyl-3-(3,5-diiodo-4-hydroxybenzoyl)benzofuran | 2-diethylaminoethyl chloride hydrochloride | Condensation reaction, Catalyst | Amiodarone hydrochloride | patsnap.comgoogle.com |

Biomedical Research Investigations (Excluding Clinical Dosage)

In the realm of biomedical research, 2-(diethylamino)ethanol is utilized in laboratory settings for various analytical and preparative techniques. A significant application is in the preparation of DEAE-cellulose (diethylaminoethyl cellulose) resin. nbinno.comatamanchemicals.com This resin is an anion-exchange matrix widely used in ion-exchange chromatography for the purification of proteins and DNA. atamanchemicals.com

The compound and its metabolites, such as diethylaminoacetic acid and 2-(diethylamino)ethanol N-oxide, have been the subject of study to understand their biological disposition. oecd.org Furthermore, 2-(diethylamino)ethanol hydrochloride is used in analytical chemistry as a stationary phase for thin-layer chromatography. cymitquimica.com Its solubility and reaction mechanisms have been investigated using techniques like electrochemical impedance spectroscopy. cymitquimica.com These fundamental research applications are essential for advancing our understanding of biochemical processes and for the development of new analytical methods.

Studies on Neurotransmitter Precursor Roles (e.g., Acetylcholine (B1216132) Synthesis Enhancement)

The potential role of amino alcohols as precursors to the neurotransmitter acetylcholine (ACh) has been a subject of scientific inquiry. northmetal.net Acetylcholine, an ester of acetic acid and choline (B1196258), is a critical neurotransmitter for muscle activation, autonomic nervous system function, and central nervous system processes like alertness, learning, and memory. northmetal.net Its synthesis in neurons occurs via the enzyme choline acetyltransferase, which combines choline and acetyl-CoA. northmetal.net The availability of precursors like choline is a rate-limiting step in ACh production. cdhfinechemical.com

Research into this precursor role has often focused on the closely related compound 2-dimethylaminoethanol (DMAE). Early studies suggested DMAE could act as a precursor to ACh and produce a stimulant effect on the central nervous system. pharm-spb.ru However, subsequent and more specific investigations have questioned this direct precursor role. A notable study using a gas chromatographic assay to measure deanol (DMAE) levels in rodent brains found that even at high doses, DMAE administration did not lead to a significant increase in whole-brain acetylcholine levels. smolecule.com A selective increase was only observed in the striatum of mice at a massive dose, and this increase did not correlate with a higher accumulation of deanol in that specific brain region. smolecule.com These findings suggest that the role of these compounds as direct, immediate precursors for central nervous system ACh synthesis may be limited or more complex than initially proposed. smolecule.com

Exploration of Cognitive and Neuroprotective Effects in Animal Models

Derivatives of 2-(diethylamino)ethanol have been synthesized and investigated for their potential nootropic (cognitive-enhancing) and neuroprotective properties in various animal models. This research highlights the compound's potential as a scaffold for developing therapies for neurological conditions.

One study investigated a novel derivative, bis-{2-[(2E)-4-hydroxy-4-oxobut-2-eneoyloxy]-N,N-diethylethanolamine} butanedionate (FDES), in a rat model of traumatic brain injury (TBI). nih.gov Administration of FDES led to improved motor functions in the injured limbs and was found to have a neuroprotective activity profile comparable to established drugs like citicoline. nih.govnih.gov The study concluded that the cholinergic system is likely involved in the neuroprotective action of this derivative. nih.gov

Further research on a different derivative, the succinic salt of diethylethanolamine fumaric ester, demonstrated positive effects on both short-term and long-term memory in mice and rats. pharm-spb.ru In tests like the "Extrapolation escape task" and the "T-maze," this compound showed effects that were comparable or even superior to the well-known nootropic drug piracetam. pharm-spb.ruresearchgate.net Another study synthesized a thioester derivative of 2-decenoic acid containing a diethylaminoethyl group. nih.gov This compound was effective in a mouse model of depression and anxiety, ameliorating behavioral symptoms and normalizing reduced signal transduction in the hippocampus. nih.gov

These studies collectively indicate that while 2-(diethylamino)ethanol itself is a basic chemical, its derivatives show significant promise in animal models for enhancing cognitive functions and providing neuroprotection against injury and stress.

Table 1: Summary of Research on Cognitive and Neuroprotective Effects of 2-(Diethylamino)ethanol Derivatives in Animal Models

| Derivative Studied | Animal Model | Key Findings | Reference(s) |

| bis-{2-[(2E)-4-hydroxy-4-oxobut-2-eneoyloxy]-N,N-diethylethanolamine} butanedionate (FDES) | Rat (Traumatic Brain Injury) | Improved motor function of injured limbs; neuroprotective activity comparable to citicoline. | nih.gov |

| Succinic salt of diethylethanolamine fumaric ester | Mouse, Rat | Positive effect on short-term and long-term memory; comparable or superior effect to piracetam. | pharm-spb.ru, researchgate.net |

| 2-decenoic acid thioester with N,N-diethylamino group | Mouse (Corticosterone-induced stress) | Ameliorated depression- and anxiety-like behaviors; normalized hippocampal signal transduction. | nih.gov |

Research into Anti-aging Mechanisms in Cosmetic Formulations

The proposed mechanism for this anti-wrinkle effect involves a phenomenon known as vacuolar cytopathology. researchgate.net It is hypothesized that topical application of DMAE leads to swelling of skin cells (vacuolization), which could account for the rapid effect on skin fullness and the reduction of wrinkles. researchgate.net Beyond this physical effect, DMAE is also considered a moderate anti-inflammatory agent, and there is growing evidence that the skin is an active site of acetylcholine synthesis and receptivity, suggesting a biochemical role in skin health. nih.gov

Degradation Product Analysis in Pharmaceutical Formulations

Information regarding the specific degradation products of 2-(diethylamino)ethanol hydrochloride within finished pharmaceutical formulations is not extensively detailed in the available literature. However, data on its stability and metabolism provide some insights. The compound is known to be a hydrolysis product of the local anesthetic procaine, where the ester bond is broken to yield 2-(diethylamino)ethanol and para-aminobenzoic acid. oecd.org

As a chemical, it is stable under recommended storage conditions but is incompatible with strong oxidizing agents and acids. atamankimya.com Under fire conditions, hazardous decomposition products can be released, including toxic gases like carbon oxides and nitrogen oxides (NOx). cdhfinechemical.com In metabolic studies on rats, 2-(diethylamino)ethanol was found to be excreted both unchanged and as metabolites, with 2-ethylaminoethanol being identified. oecd.org The compound is also readily biodegradable. oecd.org

Biological Activity and Interaction Studies

2-(Diethylamino)ethanol (DEAE) is an alkaline compound that readily reacts with acids to form water-soluble salts. usda.gov This property makes it useful as a pH stabilizer and neutralizing agent in various industrial and cosmetic formulations. usda.govatamanchemicals.com

A significant application in biomedical research is its use as a precursor for DEAE-cellulose resin, an anion-exchange chromatography matrix. atamanchemicals.com This material is widely used for the purification of proteins and other biological molecules. nih.gov In a specific application, mesoporous silica (B1680970) (SBA-15) was functionalized with DEAE to create a weak anion exchange matrix used to purify an allergen from a house dust mite culture. jlu.edu.cn

The compound itself exhibits biological activity; it is known to be an irritant to the eyes, skin, and respiratory system. atamanchemicals.com Studies on excised frog and rat sciatic nerves have explored the local anesthetic actions of DEAE as a metabolite of procaine. oecd.org

Chemical Warfare Agent Precursor Research

2-(Diethylamino)ethanol is listed as a Schedule 2 chemical under the Chemical Weapons Convention as it is a precursor for the synthesis of a specific family of V-type nerve agents.

Detection and Monitoring of V-type Nerve Agent Precursors

The detection of V-type nerve agents containing the 2-(diethylamino)ethyl moiety, such as the Russian V-gas (VR, O-isobutyl S-(2-(diethylamino)ethyl) methylphosphonothioate) and Chinese V-gas (CVX, O-butyl S-(2-(diethylamino)ethyl) methylphosphonothioate), is critical for verifying exposure. oecd.orgatamankimya.com Research has focused on identifying stable, long-term biomarkers formed when these agents interact with proteins in the body.

One advanced method involves the analysis of human serum albumin (HSA) using techniques like microbore liquid chromatography-electrospray ionization mass spectrometry (μLC-ESI MS/HR MS). oecd.org When V-type agents react with HSA, they form not only phosphonylated tyrosine residues but also distinctive disulfide adducts. oecd.org These adducts are formed between the agent's leaving group, 2-(diethylamino)ethanethiol (B140849) (DEAET), and cysteine residues within the albumin protein. oecd.org The detection of these specific DEAET-cysteine adducts provides clear evidence of exposure to this class of nerve agents. oecd.orgatamankimya.com

Simpler methods have also been developed for detecting the precursors themselves in environmental samples. A colorimetric tube detector has been proposed for the detection of 2-(dialkylamino)ethanethiols and V-series agents in water. googleapis.com This method uses the Folin-Ciocalteu reagent, which reacts with the compounds to produce a distinct blue color, allowing for rapid and simple visual detection. googleapis.com

Table 2: Detection Methods for V-type Nerve Agent Precursors/Adducts

| Method / Technology | Analyte / Biomarker | Sample Matrix | Key Principle | Reference(s) |

| μLC-ESI MS/HR MS | Phosphonylated tyrosines; DEAET-cysteine disulfide adducts | Human Serum Albumin (HSA) | Covalent adducts formed between the nerve agent/leaving group and specific amino acids in albumin are identified by mass spectrometry. | atamankimya.com, oecd.org |

| Colorimetric Tube Detector | 2-(Dialkylamino)ethanethiols; V-series agents | Water / Aqueous Solutions | Reaction with Folin-Ciocalteu reagent produces a blue-colored reduction product for visual detection. | googleapis.com |

Analysis of Hydrolytic Products of Nerve Agents

The verification of exposure to chemical warfare nerve agents is a critical aspect of forensic science and international security, governed by bodies such as the Organisation for the Prohibition of Chemical Weapons (OPCW). Nerve agents, particularly those of the V-series like VX and Russian VX (RVX), are organophosphorus compounds that are highly toxic. Due to their reactive nature, they are often detected through their more stable hydrolysis products in environmental and biological samples. The analysis of these degradation products is a cornerstone of retrospective identification of nerve agent use.

The primary hydrolytic pathways of V-series nerve agents lead to the formation of various compounds, including alkyl methylphosphonic acids and aminothiols. For instance, the hydrolysis of VX can yield ethyl methylphosphonic acid (EMPA) and 2-(diisopropylamino)ethanethiol, while the hydrolysis of RVX produces S-[2-(diethylamino)ethyl] O-(2-methylpropyl) methylphosphonothioate. The non-volatile and polar nature of many of these degradation products presents a significant analytical challenge, often necessitating derivatization to increase their volatility for analysis by gas chromatography-mass spectrometry (GC-MS). researchgate.netspectroscopyonline.comnih.gov Alternatively, liquid chromatography-mass spectrometry (LC-MS) can be employed for the direct analysis of these polar compounds. chromatographytoday.com

A crucial component of unequivocally identifying and quantifying these hydrolytic products is the availability of pure analytical standards for comparison. In this context, 2-(Diethylamino)ethanol hydrochloride serves as a vital precursor in the synthesis of such reference standards. While not typically used as a direct derivatizing agent on a sample, its role in the laboratory synthesis of standard compounds is indispensable for the validation of analytical methods.

Research has demonstrated the synthesis of various aminium salts to be used as analytical standards for monitoring potential chemical warfare agent precursors, particularly for HPLC-MS methods. semanticscholar.org In these syntheses, 2-(dialkylamino)ethanols are used as starting materials. For example, 2-(diethylamino)ethanol can be alkylated to form the corresponding aminium salts, which are structural analogues or potential hydrolysis products of certain nerve agents. semanticscholar.org

Furthermore, 2-(Diethylamino)ethanol is a direct precursor to 2-diethylaminoethyl chloride hydrochloride. google.com This chloride, in turn, can be used to synthesize other relevant compounds for analytical standard preparation. The ability to synthesize these reference materials with high purity is essential for creating the robust and reliable analytical methods required for the verification activities under the Chemical Weapons Convention. opcw.orgnih.gov

The table below summarizes key hydrolytic products of selected V-series nerve agents and the role of related diethylamino compounds in their analysis.

| Nerve Agent | Key Hydrolytic Product(s) | Role of 2-(Diethylamino)ethanol hydrochloride | Analytical Techniques |

| VX | Ethyl methylphosphonic acid (EMPA), 2-(Diisopropylamino)ethanethiol | Precursor for synthesizing related analytical standards. | GC-MS (with derivatization), LC-MS |

| Russian VX (RVX) | S-[2-(diethylamino)ethyl] O-(2-methylpropyl) methylphosphonothioate | Precursor for synthesizing reference standards for diethylamino-containing degradation products. | GC-MS (with derivatization), LC-MS |

| Amiton | O,O-Diethyl S-[2-(diethylamino)ethyl]phosphorothiolate | Precursor for synthesizing reference standards for diethylamino-containing degradation products. opcw.org | HPLC-MS |

The analytical process for these hydrolytic products often involves complex sample preparation, which may include extraction and derivatization, followed by instrumental analysis. Derivatization is a common strategy to improve the chromatographic behavior and detection sensitivity of the polar analytes. researchgate.netnih.gov For GC-MS analysis, silylation is a frequently employed derivatization technique. nih.gov The synthesized standards, derived from precursors like 2-(Diethylamino)ethanol hydrochloride, are used to confirm the identity of the detected compounds by comparing their retention times and mass spectra.

Advanced Analytical and Spectroscopic Methodologies for Characterization

Chromatographic Techniques

Chromatography is a fundamental technique for the separation and analysis of chemical mixtures. For 2-(Diethylamino)ethanol (B1670525) and its derivatives, several chromatographic methods are employed.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation, identification, and quantification of compounds. The development of a robust HPLC method for 2-(Diethylamino)ethanol hydrochloride requires careful selection of the stationary phase, mobile phase, and detection method. wiley.comsielc.com A reversed-phase HPLC method is commonly developed for the analysis of related ethanolamines. nih.gov

Method development typically involves:

Column Selection : A C18 column is often suitable for separating polar compounds like ethanolamines. nih.govresearchgate.net

Mobile Phase Composition : A mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer (e.g., with trifluoroacetic acid) is used. sielc.comresearchgate.net The gradient or isocratic elution is optimized to achieve the best separation.

Detection : Due to the lack of a strong chromophore, direct UV detection can be challenging. Therefore, techniques like evaporative light scattering detection (ELSD) or derivatization to improve UV absorbance or fluorescence are often employed. sielc.comosha.gov Alternatively, coupling HPLC with a mass spectrometer (LC-MS) provides high sensitivity and specificity. lcms.cz

Method validation is performed according to established guidelines to ensure the method is reliable, reproducible, and accurate. pensoft.netresearchgate.net Key validation parameters include linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ). nih.govpensoft.netresearchgate.net

Table 1: Illustrative HPLC Method Parameters for Ethanolamine Analysis

| Parameter | Condition | Reference |

| Column | Primesep 100 or XBridge C18 | sielc.comresearchgate.net |

| Mobile Phase | Acetonitrile/Water with Trifluoroacetic Acid (TFA) | sielc.com |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection | Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) | sielc.comresearchgate.netlcms.cz |

| Injection Volume | 20 - 90 µL | osha.govresearchgate.net |

| Temperature | 30 °C | researchgate.net |

While 2-(Diethylamino)ethanol hydrochloride itself is not used as a stationary phase, its derivative, Diethylaminoethyl (DEAE) cellulose (B213188), is widely used as a stationary phase in Thin Layer Chromatography (TLC). chromatographyonline.commicrobenotes.com TLC is a simple, rapid, and inexpensive technique used to separate components of a mixture. libretexts.org

DEAE-cellulose plates function based on an anion-exchange mechanism. scbt.com The stationary phase consists of cellulose chemically modified with DEAE groups, which are positively charged at a suitable pH. harvardapparatus.combiophoretics.com This allows for the separation of negatively charged molecules, such as certain proteins or nucleic acids, which bind to the stationary phase with varying affinities. biophoretics.comwikipedia.org The separation is achieved based on the principle of adsorption or partition chromatography. microbenotes.com The choice of mobile phase is critical for achieving separation, and it works by competing with the analyte for binding sites on the stationary phase. libretexts.org

DEAE-cellulose is a cornerstone resin in ion-exchange chromatography (IEC), a technique that separates ionizable molecules based on their total charge. taylorandfrancis.comyoutube.comscience.gov DEAE-cellulose functions as a weak anion exchanger because it possesses a positively charged diethylaminoethyl group that reversibly binds negatively charged molecules (anions). harvardapparatus.combiophoretics.com

This technique is extensively used for the purification of biomolecules, particularly proteins and nucleic acids. wikipedia.orgtiu.edu.iq The process involves several key steps:

Equilibration : The DEAE-cellulose column is equilibrated with a buffer at a specific pH and low ionic strength. The pH is chosen to ensure that the target molecules have a net negative charge and the DEAE resin is positively charged. harvardapparatus.comresearchgate.net

Sample Loading : The sample mixture is loaded onto the column. Negatively charged molecules bind to the positively charged DEAE groups, while neutral or positively charged molecules pass through. youtube.com

Elution : The bound molecules are selectively released (eluted) by changing the conditions of the mobile phase. This is typically achieved by increasing the salt concentration (ionic strength) or by changing the pH to alter the charge of the bound proteins. harvardapparatus.comwikipedia.org

DEAE-cellulose is considered a "weak" exchanger because it is only ionized over a limited pH range, typically between pH 5 and 9. harvardapparatus.com This property allows for the fine separation of proteins that differ only slightly in their charge characteristics. wikipedia.org Commercially available forms include DE52 and DE53, which are supplied pre-swollen for ease of use. biophoretics.comtiu.edu.iq

Table 2: Properties of DEAE-Cellulose in Ion Exchange Chromatography

| Property | Description | Reference |

| Exchanger Type | Weak Anion Exchanger | harvardapparatus.combiophoretics.com |

| Functional Group | Diethylaminoethyl (DEAE) | harvardapparatus.com |

| Mechanism | Binds negatively charged molecules (anions) like proteins and nucleic acids. | wikipedia.orgtiu.edu.iq |

| Elution Method | Increasing ionic strength (salt gradient) or changing pH. | wikipedia.orgresearchgate.net |

| Effective pH Range | Approximately 5 to 9. | harvardapparatus.com |

| Applications | Purification of proteins, enzymes, and nucleic acids. | biophoretics.comtaylorandfrancis.comtiu.edu.iq |

Spectroscopic Characterization

Spectroscopic methods are indispensable for elucidating the molecular structure and confirming the identity of chemical compounds.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound. libretexts.orgzefsci.com For a small organic molecule like 2-(Diethylamino)ethanol hydrochloride, ionization techniques such as Electrospray Ionization (ESI) are commonly used to generate gaseous ions from a solution without significant fragmentation. zefsci.comnih.gov

Once ionized, the ions are directed to a mass analyzer (e.g., Time-of-Flight (TOF) or quadrupole), which separates them based on their m/z ratio. zefsci.comlibretexts.org The resulting mass spectrum shows the molecular ion peak (M+·), which corresponds to the molecular weight of the compound. For 2-(Diethylamino)ethanol hydrochloride (C₆H₁₆ClNO), the expected molecular weight is approximately 153.65 g/mol . spectrabase.comnist.gov High-resolution mass spectrometry can provide a highly accurate mass measurement, which helps in confirming the elemental composition of the molecule. nih.gov

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are primary methods for the structural elucidation of organic molecules. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule's functional groups. For 2-(Diethylamino)ethanol hydrochloride, key expected absorption bands include:

A broad O-H stretch from the alcohol group, typically around 3300-3400 cm⁻¹.

A broad N-H stretch from the hydrochloride salt of the tertiary amine, appearing in the 2400-2700 cm⁻¹ region.

C-H stretching vibrations from the ethyl and ethanol (B145695) groups, usually found just below 3000 cm⁻¹.

A C-O stretching vibration for the alcohol, typically in the 1050-1150 cm⁻¹ range.

C-N stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: This technique gives information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 2-(Diethylamino)ethanol hydrochloride, one would expect to see distinct signals for the protons on the ethyl groups (a triplet for the -CH₃ and a quartet for the -CH₂-) and the protons on the ethanol backbone (-CH₂-N- and -CH₂-OH), as well as a signal for the hydroxyl proton and the ammonium (B1175870) proton.

¹³C NMR: This spectrum shows the number of different types of carbon atoms in the molecule. For 2-(Diethylamino)ethanol hydrochloride, four distinct carbon signals would be anticipated, corresponding to the two different carbons in the ethyl groups and the two carbons in the ethanol backbone. spectrabase.com

Table 3: Predicted Spectroscopic Data for 2-(Diethylamino)ethanol Hydrochloride

| Technique | Feature | Predicted Position/Shift |

| IR Spectroscopy | O-H Stretch (alcohol) | ~3300-3400 cm⁻¹ (broad) |

| N-H Stretch (ammonium salt) | ~2400-2700 cm⁻¹ (broad) | |

| C-H Stretch (alkane) | ~2850-2970 cm⁻¹ | |

| C-O Stretch (alcohol) | ~1050-1150 cm⁻¹ | |

| ¹H NMR | -CH₃ (ethyl group) | Triplet |

| -CH₂- (ethyl group) | Quartet | |

| -CH₂-N- (ethanol backbone) | Multiplet | |

| -CH₂-O- (ethanol backbone) | Multiplet | |

| ¹³C NMR | Four distinct signals | Corresponding to the four unique carbon environments |

Theoretical and Computational Studies of 2 Diethylamino Ethenol Hydrochloride

Quantum Chemical Approaches

Quantum chemical methods are powerful tools for elucidating the molecular-level properties of compounds. These computational techniques allow for the detailed examination of molecular structure, electronic properties, and the correlation of these features with chemical activity.

Molecular Structure and Electronic Property Calculations

While specific quantum chemical studies on 2-(diethylamino)ethanol (B1670525) hydrochloride are not extensively documented in publicly available literature, the methodologies for such investigations are well-established. Density Functional Theory (DFT) is a common and effective method for calculating the molecular and electronic structure of chemical compounds. researchgate.net Such calculations can predict optimized geometries, bond lengths, bond angles, and electronic properties like dipole moments and charge distributions.

Computational Correlation of Structure with Chemical Activity

The correlation of a molecule's structure with its chemical activity is a cornerstone of computational chemistry and is instrumental in fields like drug design and materials science. uni-bonn.de For 2-(diethylamino)ethanol and its hydrochloride salt, computational structure-activity relationship (SAR) studies can elucidate how its molecular features influence its performance in applications like CO2 absorption.

General computational SAR analyses involve identifying molecular descriptors that quantify various aspects of a molecule's structure, such as its size, shape, and electronic properties. uni-bonn.de These descriptors are then correlated with experimentally observed activities using statistical or machine learning models. For instance, the efficiency of 2-(diethylamino)ethanol in capturing CO2 is related to its basicity and steric hindrance around the nitrogen atom, both of which can be quantified using computational methods. By analyzing a series of related amine compounds, it is possible to build predictive models that guide the design of new, more efficient capture agents.

Thermodynamic Modeling

Thermodynamic modeling is essential for the design and optimization of chemical processes involving 2-(diethylamino)ethanol, particularly in the context of CO2 capture from industrial gas streams. These models are used to predict and correlate phase equilibria and energetic properties of the system.

Vapor-Liquid Equilibria Prediction and Correlation

The vapor-liquid equilibrium (VLE) of aqueous solutions of 2-(diethylamino)ethanol (DEEA) is a critical factor in its application as a CO2 solvent. The volatility of the amine affects its loss during the absorption-desorption cycle. Several studies have focused on the experimental measurement and thermodynamic modeling of the VLE of DEEA-water and DEEA-water-CO2 systems. hnu.edu.cnresearchgate.netresearchgate.net

The Non-Random Two-Liquid (NRTL) model is an electrolyte model that has been successfully used to correlate and predict the VLE of aqueous DEEA solutions. researchgate.net This model can account for the non-ideal behavior of the solution and the presence of ionic species formed upon the dissolution of CO2. For the hydrochloride salt, VLE models would also need to account for the presence of the chloride ion and its interactions with other components in the solution. The VLE of the water-hydrogen chloride system has been described using models such as the extended Pitzer model. researchgate.net The combination of these modeling approaches can provide a comprehensive description of the VLE of aqueous 2-(diethylamino)ethanol hydrochloride solutions.

| System | Temperature (°C) | DEEA Concentration (M) | Key Findings |

| DEEA-H2O-CO2 | 60 and 80 | 3 and 4 | CO2 solubility was measured and the absorption heat was determined. An eNRTL model was developed. researchgate.net |

| DEEA-H2O | 40 and 50 | 12 | Henry's law constant was measured. The NRTL model showed good consistency with experimental data. researchgate.net |

| DEEA-MAPA-H2O-CO2 | 40, 80, and 120 | 5 (DEEA) + 1 or 2 (MAPA) | Equilibrium total pressures were measured and CO2 partial pressures were calculated. hnu.edu.cn |

Enthalpy of Absorption Calculations

The enthalpy of absorption, or heat of absorption, is a crucial thermodynamic property for CO2 capture processes, as it directly relates to the energy required for solvent regeneration. For aqueous solutions of 2-(diethylamino)ethanol (DEEA), the heat of absorption of CO2 has been measured as a function of CO2 loading and temperature using reaction calorimeters. ntnu.noacs.orgresearchgate.net

Studies have shown that the heat of absorption for DEEA is lower than that for primary amines like monoethanolamine (MEA), which makes DEEA a potentially more energy-efficient solvent. ntnu.no The differential heat of absorption for 5M DEEA at 40°C is relatively constant up to a high CO2 loading. ntnu.no However, it exhibits a stronger dependence on CO2 loading at higher temperatures. ntnu.no Thermodynamic models can be used to correlate these experimental data and predict the enthalpy of absorption under various process conditions.

| Amine System | Temperature (°C) | Key Findings on Heat of Absorption (-ΔHabs, kJ/mol CO2) |

| 5M DEEA | 40 | Relatively constant with CO2 loading. ntnu.no |

| 5M DEEA | 80, 120 | Strong dependency on CO2 loading. ntnu.no |

| 5M DEEA + 2M MAPA | 40, 80, 120 | Heat of absorption depends on CO2 loading, temperature, and amine composition. acs.org |

| 1M and 2M MAPA | 40, 80, 120 | Values are close to that of 30 mass% MEA at 40°C but higher at 80 and 120°C. ntnu.no |

Application of Solvatochromic Dyes for Molecular Interactions

Solvatochromic dyes are valuable tools for probing the molecular interactions in liquid mixtures. The polarity of binary mixtures of water and 2-(diethylamino)ethanol (DEEA) has been investigated across the entire composition range using such dyes. researchgate.net The study utilized the Kamlet-Abboud-Taft (π*, α, β) and Reichardt's ET(30) parameters to characterize the solvent properties. researchgate.netmdpi.com

These parameters quantify different aspects of solvent-solute interactions: